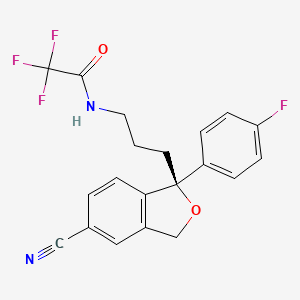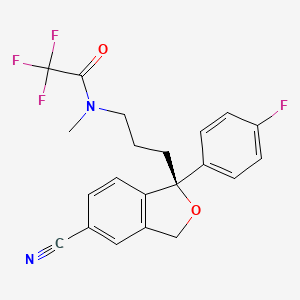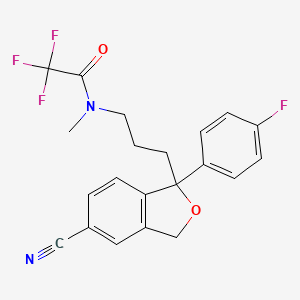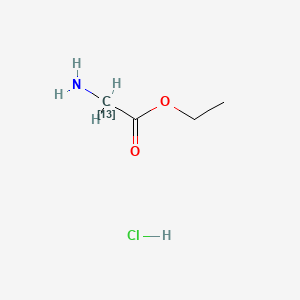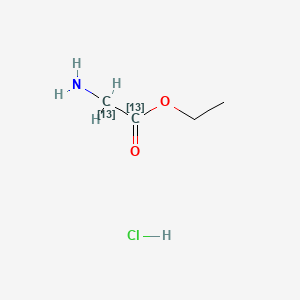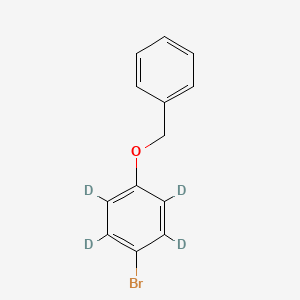
Benzyl 4-(Bromophenyl)-ether-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(Bromophenyl)-ether-d4 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(Bromophenyl)-ether-d4 typically involves the etherification of 4-bromophenol with benzyl alcohol-d4. This reaction is usually catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions: Benzyl 4-(Bromophenyl)-ether-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl ether.
Common Reagents and Conditions:
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products:
Substitution: Formation of various substituted phenyl ethers.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of de-brominated phenyl ethers.
科学的研究の応用
Benzyl 4-(Bromophenyl)-ether-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studying reaction mechanisms and kinetics.
Biology: Used in labeling studies to track metabolic pathways and interactions.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Benzyl 4-(Bromophenyl)-ether-d4 involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the benzyl group undergoes oxidative cleavage to form aldehyde derivatives. The presence of deuterium atoms influences the reaction kinetics and pathways, providing valuable insights into the reaction mechanisms.
類似化合物との比較
Benzyl 4-bromophenyl ether: Non-deuterated version with similar reactivity but different spectroscopic properties.
Benzyl 4-chlorophenyl ether: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Benzyl 4-fluorophenyl ether: Contains fluorine, offering unique properties in terms of reactivity and stability.
Uniqueness: Benzyl 4-(Bromophenyl)-ether-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic signatures. This makes it particularly valuable in analytical and research applications where precise measurements and tracking are required.
特性
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSGILAXUXMGI-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC2=CC=CC=C2)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
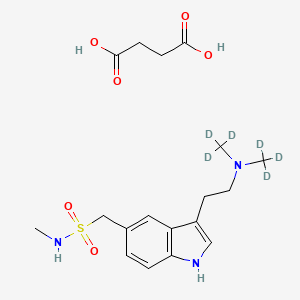
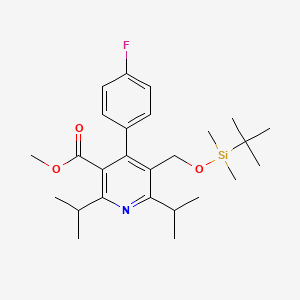

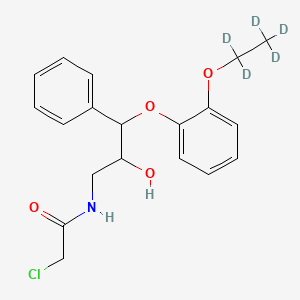
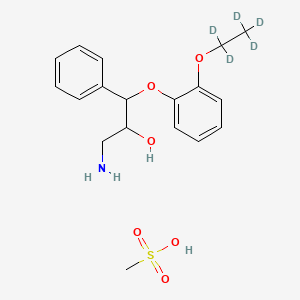
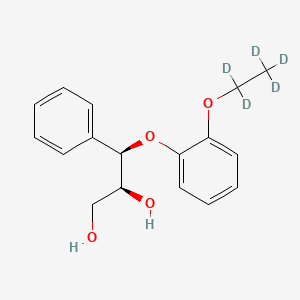
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
